molecular formula C8H15NO B13009660 (5-Oxaspiro[3.4]octan-7-yl)methanamine

(5-Oxaspiro[3.4]octan-7-yl)methanamine

Cat. No.: B13009660
M. Wt: 141.21 g/mol
InChI Key: KTCYAXRENJHNGP-UHFFFAOYSA-N
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Description

(5-Oxaspiro[34]octan-7-yl)methanamine is a chemical compound with the molecular formula C8H15NO It is characterized by a spirocyclic structure, which includes an oxaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Oxaspiro[3.4]octan-7-yl)methanamine typically involves the formation of the spirocyclic ring system followed by the introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable diol with an amine in the presence of a catalyst can lead to the formation of the spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Oxaspiro[3.4]octan-7-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The methanamine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(5-Oxaspiro[3.4]octan-7-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (5-Oxaspiro[3.4]octan-7-yl)methanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Spiro[5.5]undecane derivatives: These compounds have similar spirocyclic structures but differ in the size and composition of the rings.

    1,3-Dioxane and 1,3-Dithiane derivatives: These compounds contain oxygen or sulfur atoms in their ring systems, similar to (5-Oxaspiro[3.4]octan-7-yl)methanamine.

Uniqueness

(5-Oxaspiro[34]octan-7-yl)methanamine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

5-oxaspiro[3.4]octan-7-ylmethanamine

InChI

InChI=1S/C8H15NO/c9-5-7-4-8(10-6-7)2-1-3-8/h7H,1-6,9H2

InChI Key

KTCYAXRENJHNGP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(CO2)CN

Origin of Product

United States

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